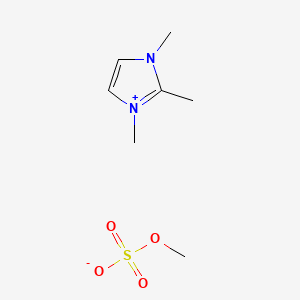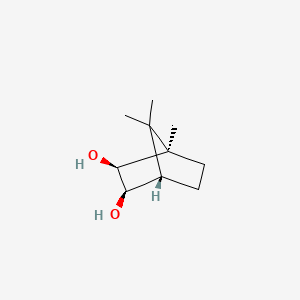
2-氨基-4-甲氧基苯甲酸甲酯
描述
Methyl 2-amino-4-methoxybenzoate is a chemical compound with the empirical formula C9H11NO3 . It is a solid substance and is used in the field of early discovery research .
Molecular Structure Analysis
The molecular weight of Methyl 2-amino-4-methoxybenzoate is 181.19 . The SMILES string representation of its structure is COC(C1=CC=C(C=C1N)OC)=O .Physical And Chemical Properties Analysis
Methyl 2-amino-4-methoxybenzoate is a solid substance . Its molecular weight is 181.19 , and its empirical formula is C9H11NO3 .科学研究应用
合成和中间体应用
- 2-氨基-4-甲氧基苯甲酸甲酯作为各种化合物合成的中间体。例如,它用于合成 4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸,这是阿米磺必利(一种治疗药物)的中间体。该合成包括甲基化、乙基化和氧化过程,总收率达到 24.5% (王宇,2008)。
- 另一个应用是在甲氧氯普胺(用于恶心和胃肠道疾病的药物)的改进工业合成中。2-氨基-4-甲氧基苯甲酸甲酯通过甲基化和皂化制备,然后进行氯化和缩合反应 (村上等人,1971)。
分析和生物研究
- 在生物学研究中,2-氨基-4-甲氧基苯甲酸甲酯已参与分析目的的代谢物合成。例如,它用于合成甲氧氯普胺的代谢物,以促进其在人尿中的检测 (Maurich 等人,1994)。
- 该化合物也一直是热化学研究的重点。其结构和热化学性质通过实验和计算进行了检验,提供了对这类化合物的形成焓和非共价相互作用的见解 (Flores 等人,2019)。
- 2-氨基-4-甲氧基苯甲酸甲酯已用于与席夫碱创建锌配合物,显示出对大肠杆菌和金黄色葡萄球菌等病原菌的抗菌应用潜力 (Chohan 等人,2003)。
安全和危害
属性
IUPAC Name |
methyl 2-amino-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKCJQBZVNIMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512971 | |
| Record name | Methyl 2-amino-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methoxybenzoate | |
CAS RN |
50413-30-4 | |
| Record name | Methyl 2-amino-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was methyl 2-amino-4-methoxybenzoate successful in synthesizing the desired glyoxylamide derivatives when other amines failed?
A1: The research paper highlights the challenge of synthesizing glyoxylamides from N-acetylisatin and unreactive amines []. The initial attempts using methyl anthranilate were unsuccessful, prompting the researchers to investigate strategies for increasing the reaction's feasibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














